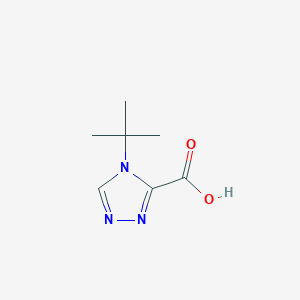![molecular formula C11H13ClO4S B13159781 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid is an organic compound with the molecular formula C11H13ClO4S and a molecular weight of 276.74 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain. It is a versatile chemical used in various scientific and industrial applications due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorosulfonylbenzene.
Reaction with Pentanoic Acid: The 4-chlorosulfonylbenzene is then reacted with pentanoic acid under controlled conditions to form the desired product.
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the reaction. The temperature and pressure are carefully controlled to ensure the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or a thiol.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or acidic conditions.
Major Products
Sulfonic Acids: Formed through oxidation.
Sulfonamides: Resulting from reduction or substitution with amines.
Sulfonate Esters: Produced by substitution with alcohols.
Wissenschaftliche Forschungsanwendungen
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and enzymes, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Chlorosulfonyl)phenyl)propanoic acid: Similar structure but with a shorter carbon chain.
4-(Chlorosulfonyl)benzoic acid: Lacks the pentanoic acid chain.
4-(Chlorosulfonyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of pentanoic acid.
Uniqueness
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid is unique due to its specific combination of a chlorosulfonyl group and a pentanoic acid chain. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C11H13ClO4S |
|---|---|
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
3-(4-chlorosulfonylphenyl)pentanoic acid |
InChI |
InChI=1S/C11H13ClO4S/c1-2-8(7-11(13)14)9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,2,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
DOINWVNEDSCTLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



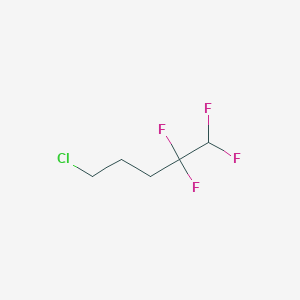
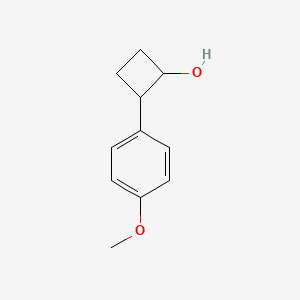
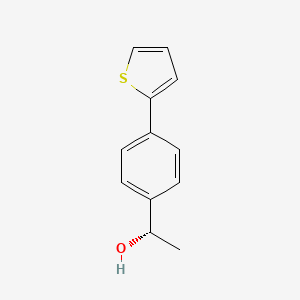
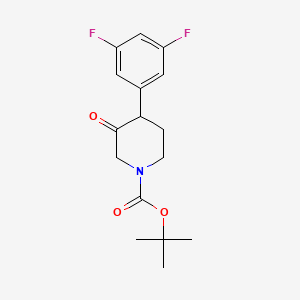
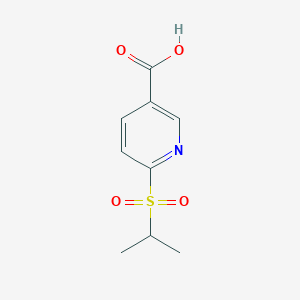
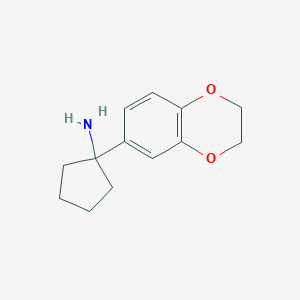
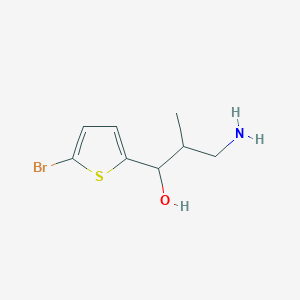

![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)

![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)

